molecular formula C24H24ClN3OS B11635942 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-19-3

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11635942
CAS No.: 441783-19-3
M. Wt: 438.0 g/mol
InChI Key: MZNAVRBDLNXEIV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the hexahydroquinoline core: This is usually achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the hexahydroquinoline core.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific biological activity being studied. Generally, it may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other hexahydroquinoline derivatives, such as:
    • 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
    • 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

441783-19-3

Molecular Formula

C24H24ClN3OS

Molecular Weight

438.0 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS/c1-13-8-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-6-15(25)9-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3

InChI Key

MZNAVRBDLNXEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Cl)N)C#N

Origin of Product

United States

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